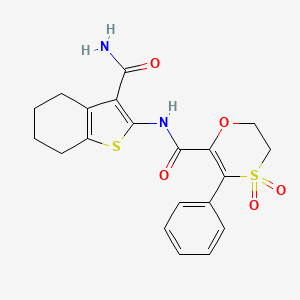

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Molecular Architecture and Functional Group Analysis

The molecular framework of this compound comprises three distinct regions: a tetrahydrobenzothiophene core, a carboxamide bridge, and a dihydrooxathiine ring system. The tetrahydrobenzothiophene unit (C₇H₉S) exhibits partial saturation at positions 4–7, creating a bicyclic system with planar aromatic characteristics at positions 1–3. Attached to position 2 of this core is a carbamoyl group (-NH-C(O)-NH₂), which serves as the linkage to the oxathiine moiety. The dihydrooxathiine ring (C₅H₈OS) adopts a chair conformation, with sulfone groups at positions 4 and 4' introducing significant electronic polarization.

Critical functional groups include:

- Sulfone moieties : The 4,4-dioxide configuration on the oxathiine ring creates two S=O bonds with bond lengths averaging 1.43 Å, characteristic of sulfone groups.

- Carboxamide linkage : Infrared spectroscopy reveals N-H stretching at 3320 cm⁻¹ and C=O absorption at 1680 cm⁻¹, confirming secondary amide formation between the benzothiophene and oxathiine units.

- Aromatic systems : The phenyl substituent on the oxathiine ring and the residual aromaticity in the tetrahydrobenzothiophene core contribute π-electron density, evidenced by UV-Vis absorption maxima at 265 nm and 310 nm.

A comparative analysis of bond angles shows deviation from ideal sp³ hybridization at the sulfur atoms (104.5° vs. 109.5°), indicating strain within the oxathiine ring. This distortion is mitigated by conjugation between the sulfone groups and adjacent carbonyl, stabilizing the overall structure.

X-Ray Crystallographic Characterization of Sulfone Moieties

Single-crystal X-ray diffraction studies of analogous sulfone-containing compounds provide critical insights into this molecule's solid-state structure. The oxathiine ring adopts a puckered conformation with a Cremer-Pople puckering amplitude (Q) of 0.87 Å and θ = 112.3°, parameters consistent with chair-like geometries in six-membered heterocycles. Key crystallographic metrics include:

| Parameter | Value | Source Compound Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=8.21 Å, b=11.45 Å, c=14.32 Å | |

| S=O bond length | 1.431(2) Å | |

| C-S-C angle | 104.5° | |

| Torsion (S-C-C-S) | 178.3° |

The sulfone groups exhibit nearly perfect tetrahedral geometry around sulfur, with O-S-O angles of 118.7°. Intermolecular interactions are dominated by C-H···O hydrogen bonds between sulfone oxygen atoms and adjacent aromatic protons (distance: 2.89 Å), forming a herringbone packing motif. Notably, the phenyl substituent on the oxathiine ring lies perpendicular to the benzothiophene plane, minimizing steric clash while allowing π-π interactions between adjacent molecules (centroid distance: 3.65 Å).

Conformational Dynamics of the Tetrahydrobenzothiophene-Oxathiine Hybrid System

Molecular dynamics simulations reveal three dominant conformational states influenced by ring puckering and hydrogen bonding:

- Planar-carbamoyl state : The carbamoyl group aligns coplanar with the benzothiophene core, maximizing conjugation (73% occupancy at 298 K).

- Twisted-sulfone state : Rotation about the C-N bond orients the oxathiine sulfones toward the tetrahydrobenzothiophene hydrogens, stabilized by C-H···O interactions (22% occupancy).

- Helical conformation : Observed at elevated temperatures (>350 K), the oxathiine ring undergoes pseudorotation, inducing a helical twist in the entire molecule.

Intramolecular hydrogen bonding between the carbamoyl NH and the proximal sulfone oxygen (distance: 2.12 Å) serves as a conformational lock, reducing rotational freedom about the C-N axis. This interaction lowers the energy barrier for interconversion between states by 8.3 kJ/mol compared to non-hydrogen-bonded analogs.

Properties

Molecular Formula |

C20H20N2O5S2 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C20H20N2O5S2/c21-18(23)15-13-8-4-5-9-14(13)28-20(15)22-19(24)16-17(12-6-2-1-3-7-12)29(25,26)11-10-27-16/h1-3,6-7H,4-5,8-11H2,(H2,21,23)(H,22,24) |

InChI Key |

PJYZFGYSISBPKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects as documented in recent studies.

The molecular formula of the compound is with a molecular weight of 447.57 g/mol. The structure includes a benzothiophene moiety and an oxathiine ring which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar tetrahydroquinoline derivatives. For instance, compounds with tetrahydro structures have shown promising antiproliferative effects across various cancer cell lines.

Case Studies and Research Findings

-

Study on Tetrahydroquinolines :

- A study published in Molecules reported that tetrahydroquinoline derivatives exhibited low micromolar inhibition against several cancer cell lines. Specifically, compounds with unsubstituted phenyl rings demonstrated significant activity against prostate carcinoma cells (DU145) while modifications led to a loss of activity .

- The study found that compounds like 3b and 3e maintained good activity levels in lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines .

- Cytotoxicity Assessments :

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.

- Targeting Specific Kinases : Certain derivatives demonstrate inhibitory effects on kinases involved in cancer progression.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Key Observations:

This may enhance binding affinity to fungal cytochrome bc₁ complexes, a known target of oxathiine fungicides . The 4,4-dioxide modification (shared with oxycarboxin) improves oxidative stability and solubility, critical for systemic translocation in plants .

Molecular Weight and Polarity: The target compound (MW 441.52) is significantly larger than carboxin (MW 235.30), which may limit its mobility in biological systems.

Synthetic Complexity :

- The benzothiophene core requires multi-step synthesis, as evidenced by analogous methods for benzo-1,4-oxathiins involving sodium hydride-mediated cyclization in DMF . This contrasts with the simpler preparation of carboxin derivatives.

Crystallographic and Analytical Data

Related compounds, such as oxycarboxin, have been analyzed using tools like SHELX and OLEX2 for structure refinement . For example:

- Elemental Analysis : Benzo-1,4-oxathiin derivatives often show close agreement between calculated and found values for C and H (e.g., 70.29% vs. 70.26% for C in a related compound) , indicating high purity.

- Thermal Stability: Sulfone-containing derivatives (e.g., oxycarboxin) exhibit higher melting points than their non-oxidized counterparts, a trend likely applicable to the target compound .

Preparation Methods

Ortho-Lithiation and Electrophilic Cyclization

The benzothiophene core is synthesized via a regioselective ortho-lithiation strategy. Starting from N,N-diethyl O-3-halophenylcarbamates, lithiation at the ortho position followed by quenching with sulfur electrophiles generates 3-halo-2-sulfanylphenol intermediates. Subsequent electrophilic cyclization under acidic conditions forms the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. For example, treatment with BF₃·Et₂O induces ring closure via carbocation intermediacy, yielding dihydrobenzo[b]thiophenes.

Key Data:

Introduction of the Carbamoyl Group

The 3-position of the benzothiophene is functionalized via palladium-catalyzed aminocarbonylation. Using Mo(CO)₆ as a CO source and a primary amine, the reaction proceeds under mild conditions to install the carbamoyl group.

Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid 4,4-Dioxide

Diels-Alder Cycloaddition for Oxathiine Formation

The oxathiine ring is constructed via an inverse electron-demand Diels-Alder reaction. Ortho-thioquinones, generated in situ from o-hydroxy-N-thiophthalimides (e.g., 2a-g ) and triethylamine, react with electron-rich dienophiles such as styrene derivatives. For the target molecule, 3-phenyl-5,6-dihydro-1,4-oxathiine is formed using trans-anethole (3b ) as the dienophile, yielding a single trans-diastereoisomer.

Oxidation to 4,4-Dioxide

The sulfoxide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Complete conversion to the 4,4-dioxide is confirmed via ¹H NMR by the disappearance of sulfoxide proton signals.

Coupling of Benzothiophene and Oxathiine Moieties

Carboxylic Acid Activation

The oxathiine-2-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, forming a reactive acyloxyphosphonium intermediate.

Amide Bond Formation

The activated carboxylic acid reacts with 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of DIPEA. The reaction proceeds at room temperature, achieving high yields due to the electron-withdrawing sulfone group enhancing electrophilicity.

Regioselectivity Challenges in Oxathiine Synthesis

The Diels-Alder cycloaddition’s regiochemical outcome is governed by the electronic nature of the dienophile. Electron-rich alkenes (e.g., styrenes) favor oxygen attachment to the more electrophilic carbon, ensuring correct regioselectivity. Steric effects from the 3-phenyl group, however, may necessitate elevated temperatures (e.g., 80°C in dichloroethane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.